2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine
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Overview
Description
2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine is a complex organic compound that falls under the category of heterocyclic compounds. This compound features a pyridine ring—a six-membered ring with one nitrogen atom—functionalized with a chlorine atom and a cyclopropylmethyl group at different positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine typically involves the reaction of 2-chloro-5-bromopyridine with 1-(cyclopropylmethyl)piperidine under basic conditions
Step 1: : Prepare 2-chloro-5-bromopyridine.
Step 2: : Combine 2-chloro-5-bromopyridine with 1-(cyclopropylmethyl)piperidine.
Step 3: : Use a palladium catalyst, such as Pd(PPh₃)₄, and a base like Na₂CO₃ in an appropriate solvent, such as DMF.
Step 4: : Heat the mixture to the required temperature (80–100°C).
Industrial Production Methods
For large-scale production, the process can be adapted to continuous flow chemistry, which allows for better control over reaction conditions and improved yields. The palladium-catalyzed coupling reaction can be optimized for scale-up by adjusting parameters like catalyst loading, temperature, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine undergoes various types of chemical reactions:
Substitution Reactions: : The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: : The cyclopropylmethyl group can undergo oxidation to form various oxygenated derivatives.
Addition Reactions: : The nitrogen atom in the pyridine ring can engage in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: : Nucleophiles like amines or thiols, often in polar aprotic solvents.
Oxidation: : Oxidizing agents like KMnO₄ or PCC.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄.
Major Products Formed
Substituted pyridine derivatives.
Oxidized cyclopropylmethyl derivatives.
Reduced forms with alterations in the cyclopropylmethyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine serves as a building block for the synthesis of more complex heterocyclic compounds. It is often used in the design and development of novel pharmaceuticals due to its structural diversity and potential biological activities.
Biology
The compound has applications in biological research, particularly in studies related to enzyme inhibition and receptor binding. It can serve as a molecular probe to investigate biological pathways and mechanisms.
Medicine
In the medical field, derivatives of this compound are explored for their potential therapeutic effects. These may include anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialized materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, modulating various biological pathways.
Molecular Targets: : Enzymes, G-protein coupled receptors (GPCRs), ion channels.
Pathways Involved: : Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(pyridin-3-yl)pyridine
2-Chloro-5-(cyclopropyl)pyridine
5-(1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl)pyridine
Unique Features
2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the cyclopropylmethyl group enhances the compound's ability to interact with hydrophobic pockets in biological targets, potentially leading to higher binding affinities and selectivity.
Properties
IUPAC Name |
2-chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c15-14-4-3-13(9-16-14)12-5-7-17(8-6-12)10-11-1-2-11/h3-5,9,11H,1-2,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYDEFMMCLUTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=CC2)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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